molecular formula C8H6ClF3N2O4 B12276247 2-(Trifluoromethyl)benzimidazole perchlorate CAS No. 7609-11-2

2-(Trifluoromethyl)benzimidazole perchlorate

Cat. No.: B12276247
CAS No.: 7609-11-2
M. Wt: 286.59 g/mol
InChI Key: RUADMLGKSBKOPR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzimidazole perchlorate is an organic compound characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzimidazole perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzimidazole perchlorate involves its interaction with specific molecular targets and pathways. For instance, as a ferroptosis inducer, it inhibits the cystine/glutamate antiporter (system Xc-), leading to the induction of ferroptosis in cancer cells . This mechanism is crucial for its potential application in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoromethyl)benzimidazole perchlorate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications, such as its role in ferroptosis induction and its use in perovskite solar cells .

Properties

CAS No.

7609-11-2

Molecular Formula

C8H6ClF3N2O4

Molecular Weight

286.59 g/mol

IUPAC Name

perchloric acid;2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H5F3N2.ClHO4/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;2-1(3,4)5/h1-4H,(H,12,13);(H,2,3,4,5)

InChI Key

RUADMLGKSBKOPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)F.OCl(=O)(=O)=O

Origin of Product

United States

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